molecular formula C9H13NO2S B12123841 Ethyl 5-amino-3-ethylthiophene-2-carboxylate

Ethyl 5-amino-3-ethylthiophene-2-carboxylate

Cat. No.: B12123841
M. Wt: 199.27 g/mol
InChI Key: BSXJUCPZNADKGD-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) is an organic compound with a complex structure that includes a thiophene ring, an amino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) typically involves the esterification of 2-thiophenecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The amino group is introduced through a subsequent reaction, often involving the use of an amine source under controlled conditions to achieve the desired substitution on the thiophene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) is unique due to the presence of both an amino group and an ethyl ester group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl 5-amino-3-ethylthiophene-2-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-3-6-5-7(10)13-8(6)9(11)12-4-2/h5H,3-4,10H2,1-2H3

InChI Key

BSXJUCPZNADKGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1)N)C(=O)OCC

Origin of Product

United States

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